molecular formula C24H23N3O4 B5209327 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine

1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine

Cat. No. B5209327
M. Wt: 417.5 g/mol
InChI Key: VEZZBUFRHNNVKX-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine, also known as BZP-NP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the piperazine family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine is not yet fully understood. However, it has been proposed that 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has also been found to modulate the activity of various ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has also been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Additionally, 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been found to have anticancer properties, which make it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine also has some limitations for lab experiments, including its toxicity and potential side effects.

Future Directions

There are several possible future directions for the research on 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine. One possible direction is to further investigate the mechanism of action of 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine and its potential therapeutic applications. Another possible direction is to develop new derivatives of 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine with improved pharmacological properties. Additionally, future research could focus on the development of new methods for the synthesis of 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine and its derivatives. Finally, future research could focus on the development of new delivery systems for 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine, which could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine is a synthetic compound that has gained significant attention in scientific research. It has been found to have various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has also been studied for its potential use as an anticancer agent. Further research is needed to fully understand the mechanism of action of 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine involves a multi-step process. The first step involves the reaction of 4-nitrophenylpiperazine with benzyl 4-hydroxybenzoate in the presence of a base. This reaction results in the formation of 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. 1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has also been studied for its potential use as an anticancer agent.

properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(20-6-12-23(13-7-20)31-18-19-4-2-1-3-5-19)26-16-14-25(15-17-26)21-8-10-22(11-9-21)27(29)30/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZZBUFRHNNVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone

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